Technical Monograph: 4,4'-Diaminotriphenylamine (DATPA)
Technical Monograph: 4,4'-Diaminotriphenylamine (DATPA)
Systematic Name: 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- CAS Registry Number: 4316-58-9 Chemical Formula: C₁₈H₁₇N₃ Molecular Weight: 275.35 g/mol [1][2][3]
Abstract
This technical guide provides a comprehensive analysis of 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- , commonly referred to in industrial and academic literature as 4,4'-Diaminotriphenylamine (DATPA) .[1][2][3] As a triphenylamine (TPA) derivative characterized by a propeller-shaped geometry and two primary amine functional groups, DATPA serves as a critical intermediate in the synthesis of high-performance polyimides and electroactive polymers.[1][2][3] Its electron-rich nitrogen center imparts exceptional hole-transporting capabilities, making it a staple in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2][3] This document details the physicochemical properties, synthesis protocols, and application workflows for DATPA, designed for researchers in materials science and organic electronics.
Part 1: Chemical Identity & Structural Analysis[1][2][3]
Structural Logic
The molecule consists of a central triphenylamine core where two of the phenyl rings are substituted with primary amine groups (-NH₂) at the para positions, while the third ring remains unsubstituted.[2]
-
Core Moiety: Triphenylamine (TPA) – provides the hole-transporting (p-type) semiconductor characteristic due to the non-bonding electron pair on the central nitrogen.[1][2][3]
-
Functional Termini: Two primary amines allow for step-growth polymerization (e.g., condensation with dianhydrides) or oxidative coupling.[2][3]
-
Geometry: The three phenyl rings adopt a propeller-like configuration (bond angles ~120°) to minimize steric hindrance, preventing planar stacking and improving solubility compared to planar aromatics like benzidine.[2]
Physicochemical Properties Table[2][4]
| Property | Value | Context |
| Appearance | Pale yellow to tan crystalline powder | Darkens upon oxidation/light exposure.[1][2][3] |
| Melting Point | 184°C – 188°C | High crystallinity; crucial for purification via sublimation.[1][2][3] |
| Solubility | DMSO, DMF, NMP, THF | Soluble in polar aprotic solvents; insoluble in water.[3] |
| HOMO Level | -5.1 to -5.3 eV | Aligns well with ITO anodes for hole injection.[1][2][3] |
| LUMO Level | -2.1 to -2.3 eV | Wide bandgap material.[1][2][3] |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Weak base; amine reactivity is lower than aliphatic amines due to resonance.[1][2][3] |
Part 2: Synthesis & Purification Protocols[1][3]
The industrial synthesis of DATPA typically follows a two-stage workflow: the construction of the triphenylamine core via Ullmann coupling, followed by the reduction of nitro intermediates.[2]
Synthesis Workflow (Graphviz)[2][3]
Figure 1: Two-step synthesis route from aniline precursors to high-purity DATPA.[1][2][3]
Detailed Protocol: Reduction of 4,4'-Dinitrotriphenylamine
Note: This protocol assumes the precursor 4,4'-dinitrotriphenylamine (DNTPA) has been acquired or synthesized via Ullmann condensation.[1][2][3]
Reagents:
-
Tetrahydrofuran (THF)[2]
Step-by-Step Methodology:
-
Dissolution: In a 250 mL three-neck round-bottom flask, dissolve 3.35 g (10 mmol) of DNTPA in a mixture of Ethanol:THF (1:1 v/v, 100 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.[2][3]
-
Catalyst Addition: Carefully add 0.3 g of 10% Pd/C catalyst under a nitrogen blanket.[2] Caution: Dry Pd/C is pyrophoric.[1][2][3]
-
Reduction (Hydrazine Method): Heat the mixture to reflux (approx. 70°C). Add Hydrazine Monohydrate (50 mmol, 5 eq) dropwise over 30 minutes.
-
Self-Validation: The reaction is proceeding if the solution changes color from bright yellow (nitro) to colorless/pale gray (amine) and gas evolution (N₂) is observed.[2]
-
-
Completion: Reflux for an additional 4-6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The high Rf spot of DNTPA should disappear, replaced by a lower Rf spot (DATPA).
-
Workup: Filter the hot solution through a Celite pad to remove the Pd/C catalyst.
-
Crystallization: Concentrate the filtrate to ~30 mL under reduced pressure. Cool to 4°C overnight.[2][3] Collect the precipitated crystals via vacuum filtration.
-
Purification: Recrystallize from ethanol. For electronic-grade applications (OLEDs), further purification via vacuum sublimation at 220°C (10⁻⁵ Torr) is required.[2][3]
Part 3: High-Performance Polymer Applications[1][2][3]
DATPA is a premier diamine monomer for synthesizing electrochromic polyimides and polyamides .[2] The "propeller" structure of the TPA unit introduces free volume into the polymer backbone, enhancing solubility and preventing chain packing, which is advantageous for membrane separation and flexible electronics.
Polyimide Synthesis Workflow (Graphviz)
Figure 2: Polymerization mechanism for TPA-based polyimides.
Key Advantages in Polymers
-
Electrochromism: Polymers containing DATPA exhibit reversible color changes (typically colorless to blue/green) upon electrochemical oxidation, making them suitable for smart windows.[2]
-
Thermal Stability: The aromatic backbone ensures glass transition temperatures (
) often exceeding 250°C.[2][3] -
Solubility: Unlike rigid rod polyimides, DATPA-based polymers are often soluble in organic solvents (CHCl₃, NMP), enabling solution processing (spin coating).[2][3]
Part 4: Optoelectronic Applications (OLEDs & PVs)
In the realm of organic electronics, DATPA acts as a Hole Transport Material (HTM) . Its electron-rich nature allows it to facilitate the movement of positive charges (holes) from the anode to the emissive layer.[2]
Device Architecture Integration
In a typical OLED stack, DATPA (or its polymerized form) serves as the layer adjacent to the Indium Tin Oxide (ITO) anode.
-
Function: Lowers the energy barrier for hole injection.
-
Mechanism: The nitrogen lone pairs stabilize the radical cation formed during charge transport.
-
Perovskite Solar Cells: DATPA derivatives are used as dopant-free HTMs to replace expensive Spiro-OMeTAD, offering better thermal stability and lower cost.[1][2][3]
Part 5: Safety & Handling (SDS Summary)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Oral/Dermal (Category 4) | Harmful if swallowed or in contact with skin.[1][2][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2][3] Use nitrile gloves.[2][3] |
| Storage | Light/Air Sensitive | Store under inert atmosphere (Argon/Nitrogen) in the dark.[3] |
| Oxidation | Susceptible | Compound turns dark purple/black upon air oxidation (formation of radical cations).[3] |
Self-Validating Handling Protocol:
-
Visual Check: If the powder is dark brown or black, significant oxidation has occurred. Purify before use.
-
TLC Check: Run a baseline TLC.[2][3] If a spot remains at the origin or streaks significantly, the amine has degraded.
References
-
Synthesis & Reduction: Preparation of 4,4'-diaminotriphenylamine via catalytic hydrogenation of dinitro precursors.[1][2][3] ResearchGate.[2][3]
-
Polyimide Applications: Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Preprints.org.[2][3]
-
Electronic Properties: HOMO and LUMO energy levels of triphenylamine derivative dyes. ResearchGate.[2][3]
-
Chemical Identity: N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine (Synonym/Related Structure Analysis). PubChem.[2][3][4][5]
-
Material Safety: Safety Data Sheet for Triphenylamine Derivatives. Loba Chemie.[2][3]
Sources
- 1. 537-65-5|N1-(4-Aminophenyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 2. N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | C18H21Cl3N4 | CID 70700973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1-(4-Aminophenyl)benzene-1,4-diamine , 95% , 537-65-5 - CookeChem [cookechem.com]
- 4. 4,4'-Diaminodiphenylamine | C12H13N3 | CID 10841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]
